N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide is a complex organic compound that features a benzimidazole ring fused with a sulfonamide group
Mechanism of Action
Target of Action
Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties . They have significant importance as chemotherapeutic agents in diverse clinical conditions .
Mode of Action
Benzimidazole derivatives have been known to exert excellent bioactivity against many ailments . They are isostructural pharmacophores of naturally occurring active biomolecules , which suggests that they might interact with biological targets in a similar manner.
Biochemical Pathways
Benzimidazole derivatives have been found to affect a wide range of biological activities . This suggests that they might interact with multiple biochemical pathways.
Pharmacokinetics
Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been found to exert excellent bioactivity against many ailments , suggesting that they might have significant molecular and cellular effects.
Action Environment
The stability of benzimidazole derivatives has been reported to be outstanding , suggesting that they might be relatively resistant to environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-aminobenzimidazole with 4-chloro-2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The benzimidazole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted benzimidazole derivatives.
Reduction: Aminobenzimidazole derivatives.
Oxidation: Oxidized benzimidazole derivatives.
Scientific Research Applications
N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-2-bromoethanone
- 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine
- N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine
Uniqueness
N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide is unique due to the presence of both a benzimidazole ring and a sulfonamide group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-chloro-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O4S/c14-8-5-6-12(11(7-8)18(19)20)23(21,22)17-13-15-9-3-1-2-4-10(9)16-13/h1-7H,(H2,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLNNYHUXDNIMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.